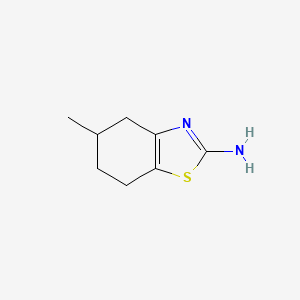

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.:

Cat. No.: VC13626174

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2S |

|---|---|

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C8H12N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h5H,2-4H2,1H3,(H2,9,10) |

| Standard InChI Key | GHACEFQRKBINIT-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)N=C(S2)N |

| Canonical SMILES | CC1CCC2=C(C1)N=C(S2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₈H₁₂N₂S, with a molar mass of 168.26 g/mol. Its IUPAC name, 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, reflects the tetrahydrobenzothiazole backbone, where the benzene ring is partially saturated, and a methyl group is attached to the 5-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | Not formally assigned | |

| InChI Key | GHACEFQRKBINIT-UHFFFAOYSA-N | |

| SMILES | CC1CCC2=C(C1)N=C(S2)N | |

| Canonical SMILES | CC1CCC2=C(C1)N=C(S2)N |

The tetrahydrobenzothiazole core introduces conformational flexibility compared to fully aromatic benzothiazoles, potentially enhancing binding to biological targets.

Spectral Data

While direct spectral data for this compound is scarce, related tetrahydrobenzothiazoles exhibit characteristic peaks in NMR and IR spectra:

-

¹H NMR: Methyl protons resonate at δ 1.2–1.4 ppm, while NH₂ groups appear as broad singlets near δ 5.5–6.0 ppm .

-

IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) are typical .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine likely follows established methods for benzothiazole derivatives. A common approach involves the condensation of 2-aminothiophenol with cyclic ketones:

-

Cyclization: Reacting 2-aminothiophenol with 4-methylcyclohexanone in the presence of a Lewis acid (e.g., ZnCl₂) yields the tetrahydrobenzothiazole core.

-

Amination: Subsequent introduction of the amine group at the 2-position is achieved via nucleophilic substitution or reductive amination.

Industrial Scalability

Industrial production may employ continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as p-toluenesulfonic acid enhance cyclization efficiency, while green solvents (e.g., ethanol) align with sustainable practices.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic methyl group.

-

Stability: Stable under ambient conditions but may degrade under strong acidic or alkaline environments via ring-opening reactions .

Partition Coefficients

Experimental logP values for similar compounds range from 1.8–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Biological Activities and Mechanisms

Anticancer Properties

Analogous compounds demonstrate pro-apoptotic effects in cancer cell lines. The tetrahydrobenzothiazole scaffold may interfere with mitochondrial function, inducing caspase-3 activation.

Neuroprotective Effects

Benzothiazoles like PBT2 (a zinc ionophore) reduce amyloid-β aggregation in Alzheimer’s models. The methyl group in this compound could enhance bioavailability for central nervous system targets.

| Hazard Class | Category | Percentage Incidence |

|---|---|---|

| Skin Irritation | Category 2 | 100% |

| Eye Irritation | Category 2 | 100% |

| Respiratory Irritation | Category 3 | 97.5% |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and respirators are recommended during handling .

-

First Aid: Flush eyes/skin with water for 15 minutes upon exposure .

Applications and Future Directions

Pharmaceutical Development

This compound’s balance of rigidity and flexibility makes it a candidate for kinase inhibitors or antiviral agents. Computational modeling could optimize its affinity for targets like SARS-CoV-2 main protease.

Agricultural Chemistry

Benzothiazole derivatives are explored as eco-friendly pesticides. The methyl group may enhance soil persistence, reducing application frequency.

Comparison with Structural Analogs

| Compound | Bioactivity | logP | Target |

|---|---|---|---|

| 5-Methyl derivative | Hypothesized kinase inhibition | 2.1 | ATP-binding pockets |

| 4-Methyl derivative | Proven anticancer activity | 1.9 | Mitochondrial membranes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume